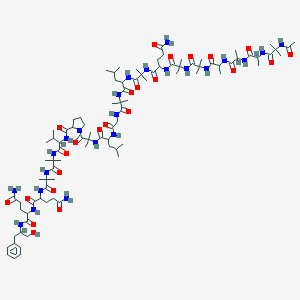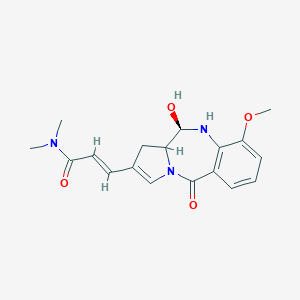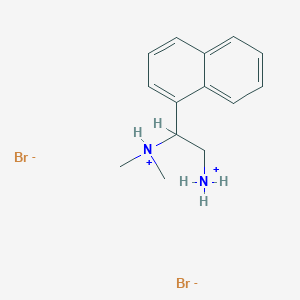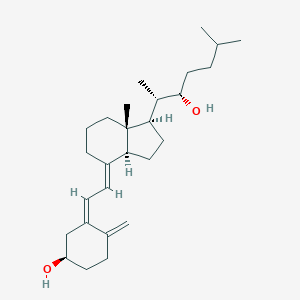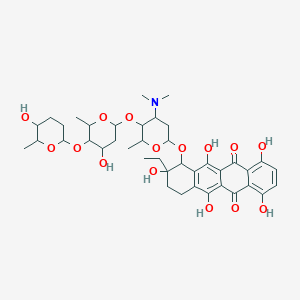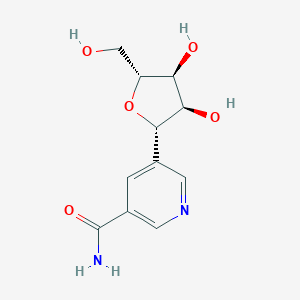
5-Ribofuranosylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ribofuranosylnicotinamide (5-RFN) is a nucleoside analog that has been widely studied for its potential use in scientific research. It is a derivative of nicotinamide, which is an essential vitamin for humans. 5-RFN has been shown to have various biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Mécanisme D'action
The mechanism of action of 5-Ribofuranosylnicotinamide is not fully understood. However, it is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), which is an essential coenzyme involved in cellular metabolism. This compound is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide riboside kinase (NRK), and then to NAD+ by NMN adenylyltransferase (NMNAT). NAD+ is involved in various cellular processes, including energy production, DNA repair, and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. It has also been shown to activate sirtuins, which are a family of proteins involved in regulating cellular processes such as DNA repair, apoptosis, and inflammation. Additionally, this compound has been shown to improve mitochondrial function and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Ribofuranosylnicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can improve cellular metabolism and energy production. Another advantage is its ability to activate sirtuins, which can regulate various cellular processes. However, one limitation is that this compound can be toxic at high concentrations, which can affect the results of experiments. Additionally, the synthesis of this compound can be expensive and time-consuming, which can limit its use in some experiments.
Orientations Futures
There are many future directions for the use of 5-Ribofuranosylnicotinamide in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the study of the effects of this compound on aging and age-related diseases. Additionally, the use of this compound in combination with other compounds may have synergistic effects that could be beneficial for various diseases. Finally, the development of new delivery methods for this compound could improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, this compound is a valuable tool for studying cellular processes in scientific research. Its ability to increase NAD+ levels and activate sirtuins makes it a promising compound for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 5-Ribofuranosylnicotinamide involves the condensation of nicotinamide with D-ribose. The reaction is catalyzed by enzymes, and the product is purified using chromatography. The final product is a white crystalline powder that is soluble in water. The synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
5-Ribofuranosylnicotinamide has been used in various scientific research studies, including cancer research, metabolic disorders, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In metabolic disorders, this compound has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative diseases, it has been shown to protect against oxidative stress and improve cognitive function.
Propriétés
Numéro CAS |
107325-67-7 |
|---|---|
Formule moléculaire |
C23H23ClN2O3S |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c12-11(17)6-1-5(2-13-3-6)10-9(16)8(15)7(4-14)18-10/h1-3,7-10,14-16H,4H2,(H2,12,17)/t7-,8-,9-,10+/m1/s1 |
Clé InChI |
UBWZUUUKBOMAPO-KYXWUPHJSA-N |
SMILES isomérique |
C1=C(C=NC=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
SMILES canonique |
C1=C(C=NC=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Synonymes |
5-alpha-D-ribofuranosylnicotinamide 5-beta-D-ribofuranosylnicotinamide 5-ribofuranosylnicotinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



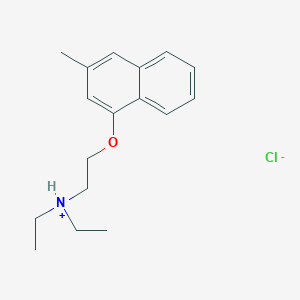
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-[(5S)-5-methyl-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B216953.png)
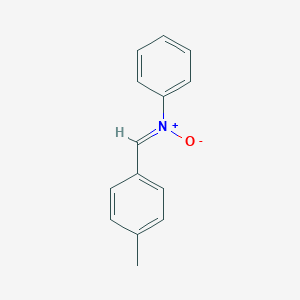
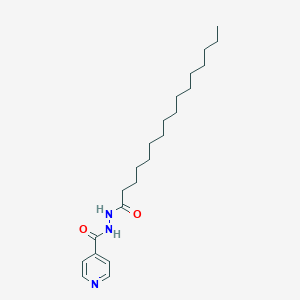


![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B216973.png)
![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
